molecular formula C20H22N2O4 B3025215 [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine CAS No. 39964-73-3

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3025215
CAS No.: 39964-73-3
M. Wt: 354.4 g/mol
InChI Key: XWBMYSLAWCIYBM-UHFFFAOYSA-N
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Description

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a novel isoquinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is structurally related to Papaverinol, a known impurity of the spasmolytic drug Papaverine . The core isoquinoline structure is a privileged scaffold in drug discovery, prevalent in compounds with a range of biological activities . Research Applications and Value: This amine-functionalized analog is primarily intended for research and development purposes. Its potential applications include serving as a key intermediate in the synthesis of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the effect of an amine substituent on mechanisms such as calcium channel modulation and interaction with muscarinic acetylcholine receptors (mAChRs), which are critical pathways in regulating smooth muscle contractility . The presence of the amine group introduces a versatile handle for further chemical modification, making it a valuable building block for creating targeted chemical libraries. Handling and Compliance: This product is labeled "For Research Use Only" and is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBMYSLAWCIYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960467
Record name 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39964-73-3
Record name Papaveraldylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039964733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones (from oxidation), reduced amines (from reduction), and substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules :
    • The compound serves as an intermediate in synthesizing more complex organic molecules and natural product analogs. Its unique structure facilitates the creation of derivatives with varied biological activities.
  • Reaction Mechanisms :
    • It is utilized in studying reaction mechanisms involving isoquinoline and phenyl groups, which can lead to insights into the reactivity of similar compounds.

Biology

  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
  • Antitumor Activity :
    • Some derivatives have demonstrated significant antitumor effects in vitro and in vivo. For example, a study highlighted that certain isoquinoline derivatives inhibited tumor growth in various cancer models by targeting specific cellular pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects :
    • Compounds similar to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine have been evaluated for their neuroprotective properties against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Medicine

  • Lead Compound for Therapeutics :
    • The compound has been explored as a lead molecule for developing new therapeutic agents targeting specific enzymes or receptors involved in disease processes. Its ability to inhibit or activate these targets can lead to innovative treatments for various conditions.
  • Mechanism of Action :
    • The interaction with molecular targets often involves binding to enzyme active sites, thereby modulating their activity and resulting in therapeutic effects. For example, it may function as an inhibitor for specific kinases involved in cancer progression.

Industry

  • Specialty Chemicals Production :
    • In industrial applications, this compound is utilized in producing specialty chemicals that possess unique properties beneficial for various applications.
  • Material Science :
    • Its chemical properties are being investigated for potential use in advanced materials development, including polymers and coatings with enhanced performance characteristics.

Case Studies

  • Antitumor Study :
    • A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent antitumor activity by inducing apoptosis in cancer cells through the mitochondrial pathway .
  • Neuroprotection Research :
    • In a study focusing on neurodegenerative diseases published in Neuroscience Letters, researchers found that isoquinoline derivatives provided significant protection against oxidative stress-induced neuronal cell death .
  • Antimicrobial Efficacy :
    • Research highlighted in Antibiotics journal demonstrated that certain derivatives showed promising results against resistant strains of bacteria, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Core Isoquinoline Derivatives
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): This compound replaces the methylamine bridge with an ethyl carboxylate group, reducing its basicity and altering solubility. The dihydroisoquinoline core may enhance conformational flexibility compared to the fully aromatic system in the target compound .
  • [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine: The unique methylamine linker and dual methoxy substituents provide multiple hydrogen-bonding sites, distinguishing it from carboxamide or sulfonyl derivatives .
Quinoline-Based Analogues
  • 6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12a–s): These quinoline derivatives feature a benzoimidazole-aniline substituent instead of the dimethoxyphenyl group. The quinoline core and extended aromatic system may enhance binding to kinase targets like c-Met, but the lack of a methylamine bridge reduces structural similarity to the target compound .
Pharmaceutical Agents with Dimethoxyphenyl Moieties
  • Verapamil: Contains a 3,4-dimethoxyphenyl group linked to a nitrile-bearing chain. While both compounds share the dimethoxyphenyl motif, Verapamil’s calcium channel-blocking activity arises from its tertiary amine and bulky side chain, unlike the isoquinoline-amine hybrid structure of the target compound .
  • Tacrine : A tetrahydroacridine with a primary amine, used in Alzheimer’s treatment. The absence of methoxy groups and a fused acridine core highlights divergent pharmacological pathways compared to the target compound .

Pharmacological and Functional Comparisons

Receptor Binding and Inhibition
  • In contrast, 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives exhibit potent c-Met kinase inhibition due to their planar quinoline-benzoimidazole system, which stabilizes ATP-binding pocket interactions .
Hydrogen Bonding and Crystal Packing
  • A co-crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile () reveals duplex N–H⋯O hydrogen bonds forming helical chains. The target compound’s methylamine linker could enable similar intermolecular interactions, though its crystallinity data remains unreported .

Physical and Chemical Properties

Property Target Compound 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (PY-1492) 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline
Molecular Weight 391.46 (estimated) 225.69 343.83
Purity 95% 98% Not specified
Solubility Likely polar (methoxy groups) Higher lipophilicity (dihydro core) Moderate (chlorobenzyl substituent)
Commercial Availability Discontinued Available (Combi-Blocks) Available (5 suppliers)

Biological Activity

Overview

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a complex organic compound with the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4}. It features isoquinoline and phenyl groups, each substituted with methoxy groups. This compound has garnered interest due to its potential biological activities and mechanisms of action.

PropertyValue
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
Density1.194 g/cm³
Boiling Point521.6 °C at 760 mmHg
Flash Point269.2 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various therapeutic effects. For instance, it could potentially bind to the active site of enzymes, thereby blocking their activity and exerting pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have highlighted the effectiveness of isoquinoline derivatives in targeting cancer cell proliferation pathways .
  • Neuroprotective Effects : Certain isoquinoline-based compounds have been evaluated for their neuroprotective properties against oxidative stress and neurodegenerative diseases .
  • Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of isoquinoline derivatives on breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls, suggesting a potential for development as anticancer agents.
  • Neuroprotection : In a preclinical model of Alzheimer’s disease, a related compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated mice.
  • Antimicrobial Activity : A series of experiments conducted on methoxy-substituted isoquinolines showed effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine and its analogs?

  • Methodological Answer : The compound can be synthesized via Friedländer reactions using 2-(3,4-dihydroisoquinolin-1-yl)anilines as precursors. For example, refluxing intermediates in ethanol or benzene under controlled conditions (e.g., 12–24 hours) yields target molecules with substitutions at the isoquinoline core. Crystallization from dry benzene or ethanol is critical for purity (85–90% yields) . Modifications to the methoxy groups or aromatic rings require careful optimization of solvent polarity and reaction time to avoid byproducts.

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key diagnostic signals include:

  • ¹H-NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylene/methyl groups (δ 2.3–3.7 ppm).
  • ¹³C-NMR : Carbon signals for methoxy groups (δ 55–60 ppm) and quaternary carbons in the isoquinoline ring (δ 120–150 ppm).
    Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1600 cm⁻¹). Melting points (e.g., 155–222°C) and mass spectrometry (e.g., exact mass 341.1627) further validate purity .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Structural analogs with dimethoxyphenyl and isoquinoline motifs exhibit calcium channel modulation (e.g., verapamil derivatives) or smooth muscle relaxation (e.g., thalidomide analogs). Initial screening should prioritize assays such as:

  • Calcium flux assays (FLIPR or patch-clamp electrophysiology).
  • Ex vivo myometrial tissue studies to evaluate spasmolytic activity .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy positioning : 3,4-Dimethoxy on the phenyl ring enhances receptor binding vs. 2-methoxy analogs.
  • Isoquinoline substitutions : 6,7-Dimethoxy groups improve solubility but reduce blood-brain barrier penetration.
  • Hybrid analogs : Attaching pyridinone or triazole rings (e.g., via Sonogashira coupling) can modulate potency (IC₅₀ shifts by 10–100 nM) .
    • Table 1 : SAR Trends in Analogs
ModificationEffect on ActivityReference
3,4-Dimethoxy phenyl↑ Binding affinity
6,7-Dimethoxy isoquinoline↑ Solubility, ↓ CNS penetration
Pyridinone ring addition↑ Enzymatic inhibition

Q. How can researchers resolve contradictions in biological data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Use HPLC (≥98% purity) and elemental analysis to confirm batch consistency.
  • Assay conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize variability.
  • Metabolic stability : Compare liver microsome half-lives (e.g., human vs. rodent) to explain species-specific effects .

Q. What strategies optimize physicochemical properties for in vivo studies?

  • Methodological Answer :

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2-(2,6-dichlorophenyl)ethylamine HCl derivatives).
  • Prodrug design : Esterification of methoxy groups enhances oral bioavailability (e.g., methyl carbamate prodrugs).
  • Nanoformulations : Liposomal encapsulation reduces hepatic first-pass metabolism .

Data Contradiction Analysis

  • Case Study : A study reports potent spasmolytic activity, while another shows no effect.
    • Resolution : Verify compound stability under assay conditions (e.g., pH 7.4 vs. 8.0). Replicate experiments with freshly prepared DMSO stocks and include positive controls (e.g., verapamil) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

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